6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid
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Overview
Description
6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative. The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core. Its molecular formula is C14H10F2O3, and it has a molecular weight of 264.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.
Scientific Research Applications
6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules through various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid: Similar in structure but with different positional isomers.
3-Fluoro-4-methoxybenzoic acid: Lacks the second fluorine atom and has different reactivity.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a bromine atom and a trifluoromethyl group, leading to different chemical properties.
Uniqueness
6-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to the specific positioning of its fluorine atoms and methoxy group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-fluoro-6-(3-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-6-5-8(7-11(12)16)9-3-2-4-10(15)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURXJVGGVETRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690161 |
Source
|
Record name | 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-00-9 |
Source
|
Record name | 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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